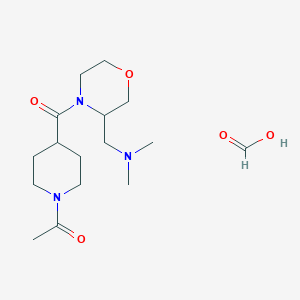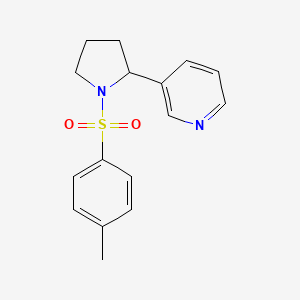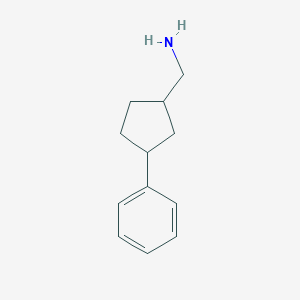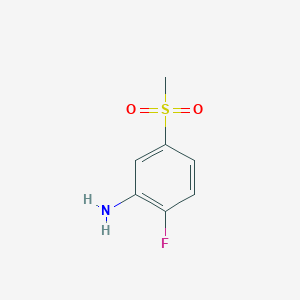![molecular formula C25H23NO4 B2494558 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ CAS No. 1541151-27-2](/img/structure/B2494558.png)
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic Acid derivatives and related compounds involves multiple steps, including the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines through catalyzed alkylation, followed by condensation reactions (Mellor & Chan, 1997). The comprehensive synthesis methodologies enable the generation of a diverse array of structurally related hydroxamic acids, showcasing the versatility of the fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids has been extensively studied, revealing detailed insights into their structural and supramolecular features. For example, the crystal structure of a Fmoc-protected amino acid, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, was elucidated through X-ray diffraction, providing a basis for understanding the interactions and conformational preferences of these compounds (Bojarska et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of the Fmoc group, especially its ability to be selectively removed under basic conditions while leaving other protecting groups intact, highlights its utility in peptide chemistry. This chemoselectivity is essential for the step-wise construction of peptides, allowing for the sequential addition of amino acids (Gioeli & Chattopadhyaya, 1982).
Physical Properties Analysis
The physical properties of Fmoc-protected amino acids, such as solubility and crystallinity, are crucial for their application in peptide synthesis. These properties are influenced by the protective groups and the specific amino acids involved, affecting the overall efficiency and outcome of the synthetic processes (Fields & Noble, 2009).
Chemical Properties Analysis
The stability and reactivity of Fmoc-protected amino acids are governed by their chemical structure, particularly the protective groups. The Fmoc group offers a balance between stability during synthesis and ease of removal when necessary, facilitating the construction of peptides with complex architectures (Soley & Taylor, 2019).
科学的研究の応用
Synthesis and Structural Analysis
The fluorenylmethoxycarbonyl (Fmoc) group is pivotal in biomedical research, notably for creating hydrogelators, biomaterials, and therapeutics. The synthesis of Fmoc-protected amino acids, like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, involves understanding the structural and supramolecular features essential for their properties. Advanced methods, including single-crystal X-ray diffraction and density functional theory (DFT), help investigate the structural, conformational, and energy landscape of these compounds. Such studies underscore the importance of noncovalent interactions and supramolecular synthons in crystal structures, providing insights into hydrogen-bonding patterns and molecular electrostatic potentials crucial for crystal packing and designing Fmoc-based biomaterials (Bojarska et al., 2020).
Solid Phase Peptide Synthesis
Fmoc amino acids are integral to solid-phase peptide synthesis (SPPS), a method that has significantly advanced in the past decades. The introduction of various solid supports, linkages, side chain protecting groups, and solvation conditions has enhanced the methodology, enabling the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The Fmoc SPPS methodology is distinguished by its versatility, offering a truly "orthogonal" scheme that opens up numerous opportunities in bioorganic chemistry (Fields & Noble, 2009).
Sensor Development
Compounds derived from fluorene, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine and 2, 7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene, have been synthesized and used as fluorescent sensors. These compounds exhibit selective detection capabilities for nitro compounds, metal cations, and amino acids. Specifically, they show remarkable sensitivity and selectivity in detecting substances like 2,4,6-Trinitrophenol (TNP), Fe3+, and L-arginine, making them valuable in various applications related to environmental monitoring and biochemical sensing (Han et al., 2020).
特性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(2,23(27)28)16-11-13-17(14-12-16)26-24(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZAHFIGISEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

